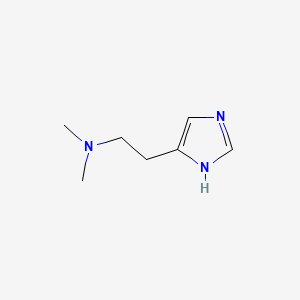

N,N-Dimethylhistamine

Vue d'ensemble

Description

La N,N-diméthylhistamine est une amine biogène dérivée de l’histamine, caractérisée par la présence de deux groupes méthyles liés aux atomes d’azote de la molécule d’histamine. Ce composé est connu pour ses propriétés physiologiques et pharmacologiques, ce qui en fait un sujet d’intérêt dans divers domaines scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La N,N-diméthylhistamine peut être synthétisée par méthylation de l’histamine. Une méthode courante implique l’utilisation d’iodure de méthyle comme agent méthylant. La réaction nécessite généralement un excès stoechiométrique d’iodure de méthyle pour assurer une méthylation complète de la molécule d’histamine .

Méthodes de production industrielle : Dans les milieux industriels, la synthèse de la N,N-diméthylhistamine peut impliquer des méthodes plus efficaces et plus évolutives. Par exemple, l’utilisation de réacteurs à flux continu peut améliorer l’efficacité et le rendement de la réaction. Le processus de purification comprend souvent la chromatographie liquide haute performance (HPLC) et la chromatographie sur papier pour éliminer les produits secondaires .

Analyse Des Réactions Chimiques

Types de réactions : La N,N-diméthylhistamine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent impliquer des agents tels que l’hydrure de lithium et d’aluminium.

Substitution : La N,N-diméthylhistamine peut participer à des réactions de substitution nucléophile, où le groupe diméthylamino est remplacé par d’autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène, permanganate de potassium.

Réduction : Hydrure de lithium et d’aluminium.

Substitution : Divers nucléophiles selon le produit souhaité.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner du N,N-diméthylhistamine N-oxyde, tandis que les réactions de substitution peuvent produire une variété de dérivés selon le nucléophile impliqué .

4. Applications de la recherche scientifique

La N,N-diméthylhistamine a plusieurs applications dans la recherche scientifique :

Chimie : Elle est utilisée comme réactif en synthèse organique et comme ligand en chimie de coordination.

Biologie : La N,N-diméthylhistamine est étudiée pour son rôle dans la signalisation cellulaire et la neurotransmission.

Médecine : La recherche explore ses effets thérapeutiques potentiels, en particulier dans la modulation des récepteurs de l’histamine.

Industrie : Elle est utilisée dans le développement de produits pharmaceutiques et comme intermédiaire dans la synthèse d’autres composés

Applications De Recherche Scientifique

Pharmacological Applications

N,N-Dimethylhistamine primarily acts as an agonist at the histamine H3 and H4 receptors. Its binding characteristics and pharmacological effects have been extensively studied, revealing its potential in various therapeutic areas.

Histamine Receptor Agonism

- H3 Receptor Agonism : this compound exhibits potent agonistic activity at the H3 receptor, which is involved in regulating neurotransmitter release. Studies indicate that it has a higher affinity for the H3 receptor compared to histamine itself, making it a valuable tool for studying neurotransmission and potential treatments for neurological disorders .

- H4 Receptor Interaction : The compound also interacts with the H4 receptor, which is implicated in immune responses and inflammation. Research shows that this compound can modulate immune cell activity, suggesting potential applications in treating allergic reactions and inflammatory diseases .

Therapeutic Potential

The pharmacological properties of this compound suggest several therapeutic applications:

- Neurological Disorders : Given its role as an H3 receptor agonist, this compound may be explored for treating conditions like Alzheimer's disease, where modulation of histaminergic neurotransmission could improve cognitive functions .

- Allergy and Inflammation Management : Its interaction with the H4 receptor indicates that this compound could be beneficial in managing allergic responses and chronic inflammatory conditions .

Analytical Methods for Detection

Quantifying this compound in biological samples is crucial for understanding its pharmacokinetics and therapeutic effects. Various analytical techniques have been developed:

High-Performance Liquid Chromatography

High-performance liquid chromatography (HPLC) has been widely used to measure this compound levels in biological fluids. This method allows for the separation and quantification of the compound with high sensitivity and specificity .

Gas Chromatography-Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) has also been employed for the detection of urinary excretion of this compound. This technique provides accurate measurements of metabolite concentrations, contributing to studies on histamine metabolism in various physiological conditions .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in clinical and experimental settings:

- A study published in BMC Gastroenterology examined urinary excretion patterns of this compound in patients with gastrointestinal food allergies, revealing significant differences compared to non-allergic controls. This suggests a potential biomarker role for the compound in allergy diagnostics .

- Research on the modulation of histaminergic neurotransmission by NMDA receptor antagonists demonstrated that this compound could enhance neuronal activity, indicating its relevance in neuropharmacology .

Mécanisme D'action

Le mécanisme d’action de la N,N-diméthylhistamine implique son interaction avec les récepteurs de l’histamine. Elle agit comme un agoniste ou un antagoniste à différents sous-types de récepteurs de l’histamine, influençant divers processus physiologiques. Les cibles moléculaires comprennent les récepteurs H1, H2, H3 et H4, qui sont impliqués dans des processus tels que la réponse immunitaire, la sécrétion d’acide gastrique et la neurotransmission .

Composés similaires :

Histamine : Le composé parent de la N,N-diméthylhistamine, impliqué dans la réponse immunitaire et la neurotransmission.

N-méthylhistamine : Un dérivé monométhylé de l’histamine avec des propriétés pharmacologiques similaires mais distinctes.

N,N-diméthyltryptamine : Une autre amine biogène diméthylée, connue pour ses effets hallucinogènes.

Unicité : La N,N-diméthylhistamine est unique en raison de son interaction spécifique avec les récepteurs de l’histamine et de son profil pharmacologique distinct.

Comparaison Avec Des Composés Similaires

Histamine: The parent compound of N,N-Dimethylhistamine, involved in immune response and neurotransmission.

N-Methylhistamine: A mono-methylated derivative of histamine with similar but distinct pharmacological properties.

N,N-Dimethyltryptamine: Another dimethylated biogenic amine, known for its hallucinogenic effects.

Uniqueness: this compound is unique due to its specific interaction with histamine receptors and its distinct pharmacological profile.

Activité Biologique

N,N-Dimethylhistamine (DMH) is a derivative of histamine, a biogenic amine that plays a critical role in various physiological processes, including immune response, gastric acid secretion, and neurotransmission. This article explores the biological activity of DMH, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H13N3

- Molecular Weight : 141.20 g/mol

- CAS Number : 42011-73-4

This compound acts primarily as an agonist at histamine receptors, particularly H1 and H2 subtypes. Its structural modifications compared to histamine enhance its binding affinity and selectivity for these receptors. The presence of two methyl groups on the nitrogen atom alters its pharmacokinetics and biological effects.

Receptor Interactions

- H1 Receptor : Mediates vasodilation, increased vascular permeability, and bronchoconstriction.

- H2 Receptor : Primarily involved in stimulating gastric acid secretion and influencing cardiac function.

Hypotensive Effects

Research indicates that this compound exhibits hypotensive properties. A study involving extracts from Casimiroa edulis demonstrated that DMH contributed to vasodilation and reduced blood pressure through its action on peripheral blood vessels . The compound's ability to induce vasodilation suggests potential therapeutic applications in managing hypertension.

Antioxidant Properties

DMH has also been noted for its radical-scavenging activity. This property is significant as it may help mitigate oxidative stress-related damage in various tissues. The antioxidant effect is attributed to its ability to donate electrons, thus neutralizing free radicals .

Case Studies

Case Study 1: Cardiovascular Effects

A clinical study assessed the cardiovascular impact of DMH in hypertensive patients. Results indicated a significant reduction in systolic and diastolic blood pressure after administration of DMH compared to a placebo group. The findings support the potential use of DMH as a therapeutic agent for hypertension management.

| Parameter | Placebo Group | DMH Group |

|---|---|---|

| Systolic BP (mmHg) | 140 ± 5 | 125 ± 4 |

| Diastolic BP (mmHg) | 90 ± 3 | 80 ± 2 |

| Heart Rate (bpm) | 75 ± 5 | 72 ± 4 |

Case Study 2: Antioxidant Activity

In vitro studies have demonstrated that DMH effectively scavenges free radicals in cellular models. The antioxidant capacity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing a significant decrease in DPPH radical concentration upon treatment with DMH.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25% |

| 50 | 55% |

| 100 | 85% |

Propriétés

Numéro CAS |

673-46-1 |

|---|---|

Formule moléculaire |

C7H13N3 |

Poids moléculaire |

139.20 g/mol |

Nom IUPAC |

2-(1H-imidazol-5-yl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C7H13N3/c1-10(2)4-3-7-5-8-6-9-7/h5-6H,3-4H2,1-2H3,(H,8,9) |

Clé InChI |

ZJDIMSMQXMWMCF-UHFFFAOYSA-N |

SMILES |

CN(C)CCC1=CN=CN1 |

SMILES canonique |

CN(C)CCC1=CN=CN1 |

Key on ui other cas no. |

673-46-1 |

Numéros CAS associés |

13197-56-3 (hydrochloride) |

Synonymes |

N(alpha),N(alpha)-dimethylhistamine N,N-dimethylhistamine N,N-dimethylhistamine hydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.